N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a substituted benzamide moiety. The molecule incorporates a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzamide ring.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O/c18-13-4-5-15(19)14(11-13)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIJPJVNGFIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzamide moiety .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes involved in tumor growth
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets, such as kinases. By binding to these enzymes, the compound can inhibit their activity, thereby affecting various cellular processes. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with two key analogues:
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DB08583)
N-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxybenzamide
Key Observations :
- Substituent Diversity: The target compound’s 5-bromo-2-chlorobenzamide group contrasts with DB08583’s amino-dimethylbenzamide and the second analogue’s methoxybenzamide. Halogenation (Br/Cl) may enhance lipophilicity and binding affinity compared to electron-donating groups (e.g., methoxy) .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a benzamide structure via a propyl chain. The presence of bromine and chlorine substituents on the benzene ring contributes to its unique pharmacological properties.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that this compound exhibits potent inhibitory effects on FGFRs, which are critical in various signaling pathways involved in cell proliferation and survival. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer cells (4T1), by inducing apoptosis through the downregulation of FGFR signaling pathways .
The mechanism involves the binding of the compound to FGFRs, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades such as RAS–MEK–ERK and PI3K–Akt pathways, which are pivotal for cellular growth and survival .
Case Studies
- Antitumor Activity : A study evaluated the antitumor efficacy of the compound in various cancer models. Results showed significant tumor growth inhibition in xenograft models, correlating with decreased FGFR activity .
- Cellular Effects : In vitro assays demonstrated that treatment with the compound resulted in G0/G1 phase cell cycle arrest and increased apoptotic cell populations in breast cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
